![molecular formula C18H19BrN2O2 B2797561 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine CAS No. 1564270-44-5](/img/structure/B2797561.png)
1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine
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Overview
Description
“1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine” is a derivative of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities . The core chemical structure of benzodiazepines is formed by the fusion of a benzene ring and a diazepine ring .
Synthesis Analysis
The synthesis of 1,4-diazepines has been an active area of research for many decades . An efficient and improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) . This method has been reported to yield high yields and short reaction times for both electron-releasing and electron-withdrawing substituted 1,4-diazepine and 1,5-benzodiazepines derivatives .Chemical Reactions Analysis
The chemical reactions involving 1,4-diazepines have been extensively studied . The primary purpose of these studies is to discuss the synthetic schemes and reactivity of 1,4-diazepines . The direct synthesis of benzodiazepines from simple and easily accessible starting materials remains a continuous challenge for synthetic chemists .Scientific Research Applications
Bromination Reactions
Research on dihydro-1,4-diazepines, closely related to the specified compound, indicates their reaction to bromination. Particularly, 2,3-dihydro-1H-1,4-diazepines typically undergo bromination at the 6-position. Phenyl substituents generally remain unaffected, though specific conditions can lead to bromination of benzene rings in certain diazepinium salts. These findings are crucial for understanding the chemical behavior of diazepines under halogenation reactions (Gorringe, Lloyd, Wasson, Marshall, & Duffield, 1969).
Cytotoxicity and Inhibition Properties
A study on palladacycles, which include benzo[e][1,4]diazepin derivatives, demonstrated their in vitro cytotoxicity and inhibitory effects against cathepsin B, an enzyme implicated in cancer-related events. This highlights the potential of diazepine derivatives in cancer research and drug development (Spencer et al., 2009).
Stereochemistry in Derivative Formation
Research into the stereochemistry of β-lactam derivatives of benzo[1,4]diazepines provides insights into their molecular structure and behavior. This includes observations on the formation of different stereoisomers and the mechanisms driving these transformations. This information is valuable for the development of specific molecular configurations in pharmaceutical research (Wang et al., 2001).
Antimicrobial and Anticancer Studies
A series of diazepin-1-yl phenylaminoethanones showed significant in vitro antimicrobial and anticancer activities. This suggests the potential use of diazepine derivatives in developing new antimicrobial and anticancer agents. Quantitative structure-activity relationship (QSAR) studies from this research can guide the design of more effective diazepine-based drugs (Verma et al., 2015).
Alkaline Hydrolysis Mechanism
The mechanism of alkaline hydrolysis of diazepam, a benzodiazepine derivative, was studied to understand the chemical transformations it undergoes. This knowledge is essential for pharmaceutical chemistry, particularly in drug formulation and stability studies (Yang, 1998).
Antiproliferative Activity
Compounds such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones exhibited antiproliferative activity against human cancer cell lines. Such findings underscore the relevance of diazepine derivatives in cancer research, offering a pathway for new anticancer therapies (Liszkiewicz, 2002).
Future Directions
Mechanism of Action
Target of Action
The compound is a derivative of the 1,4-Benzodiazepine class . Benzodiazepines are known to primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . They do this by increasing the frequency of the chloride channel opening within the GABA_A receptor, thereby making the neurons less excitable .
Biochemical Pathways
The primary biochemical pathway affected by benzodiazepines is the GABAergic system . By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the nervous system. This can lead to downstream effects such as reduced anxiety, sedation, and suppression of seizures .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of benzodiazepines’ action include increased inhibitory neurotransmission, decreased neuronal excitability, and potential changes in gene expression related to GABA receptor subunits . Clinically, this can result in reduced anxiety, sedation, muscle relaxation, and prevention of seizures .
Action Environment
Environmental factors such as the presence of other drugs, patient’s age, liver function, and genetic factors can influence the action, efficacy, and stability of benzodiazepines . For example, the presence of alcohol or other CNS depressants can potentiate the effects of benzodiazepines . Additionally, variations in liver enzyme activity, either due to genetic factors or the presence of liver disease, can affect the metabolism and therefore the effectiveness and potential toxicity of benzodiazepines .
properties
IUPAC Name |
1-(4-bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-2,3-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-11,20H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMBCVWOLHOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1)C3=CC=C(C=C3)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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